This compound is classified as a pyrazolo[3,4-b]pyridine derivative, which is known for its diverse pharmacological activities. Pyrazolo[3,4-b]pyridines have been studied for their potential applications in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer activities.
The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthesis route includes:
In industrial settings, these reactions may be optimized for large-scale production using continuous flow reactors and automated synthesis techniques to improve yield and purity while controlling reaction conditions such as temperature and pressure .
The molecular structure of 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:
The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups influences the electronic properties of the compound, potentially enhancing its reactivity and biological activity .
6-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo several chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors:
Such interactions are critical for understanding its potential therapeutic applications.
The physical and chemical properties of 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
These properties are essential for its handling in laboratory and industrial settings.
6-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several potential scientific applications:
The pyrazolo[3,4-b]pyridine core represents a privileged scaffold in medicinal chemistry, with its discovery tracing back to Ortoleva's pioneering synthesis of the first monosubstituted derivative in 1908. This heterocyclic system has since evolved into a prolific structural motif, with over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives documented in scientific literature and patents as of 2022 [3]. The scaffold's versatility stems from five potential diversification points (N1, C3, C4, C5, C6), enabling extensive structure-activity relationship exploration. Statistical analysis of substituent patterns reveals that methyl groups dominate at the N1 (31.78%) and C3 (46.77%) positions, reflecting both synthetic accessibility and biological optimization trends [3]. The specific compound 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937598-82-8) exemplifies modern derivatization, featuring a 4-methoxyphenyl group at C6 and carboxylic acid at C4, positioning it for protein target engagement through hydrogen bonding.
Table 1: Prevalence of Substituents in 1H-Pyrazolo[3,4-b]pyridine Derivatives
Position | Most Common Substituent | Prevalence (%) | Biological Significance |
---|---|---|---|
N1 | Methyl | 31.78% | Favors 1H-tautomer stability |
C3 | Methyl | 46.77% | Electron donation & metabolic stability |
C4 | Carbonyl/Oxo | ~35%* | H-bond acceptor/donor capability |
C6 | Aryl/Heteroaryl | ~40%* | Target binding pocket engagement |
*Estimated from structural surveys [3]
Pyrazolo[3,4-b]pyridines exhibit a critical tautomeric equilibrium between 1H- and 2H-forms, with computational and experimental studies decisively favoring the 1H-tautomer by ~37 kJ/mol (9 kcal/mol) [3]. This energetic preference arises from the 1H-form's ability to maintain full aromaticity across both rings, evidenced by nucleus-independent chemical shift (NICS) calculations. The 2H-tautomer disrupts this aromatic conjugation, resulting in significantly reduced stability [3] [4]. For 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, the N1-methylation permanently locks the scaffold in the 1H-configuration, eliminating tautomeric ambiguity while the C3-methyl group further enhances electron density. The carboxylic acid at C4 exhibits prototropic stability, existing predominantly as the carboxylate (–COOH) rather than the hydroxypyridinium zwitterion due to the electron-deficient nature of the pyridine ring [7] [10]. This tautomeric predictability contrasts with purine nucleobases and enhances drug design reliability.
The 1H-pyrazolo[3,4-b]pyridine scaffold demonstrates remarkable bioisostericity with purines, mimicking both adenine and guanine frameworks through strategic substitution. This compound's core mirrors purine dimensions with a 5.2Å distance between N1 and the pyridine nitrogen, closely matching the N1-N9 distance (5.3Å) in purines [3] [6]. The 4-carboxylic acid group serves as a functional mimic of purine C6 substituents (e.g., carbonyl in guanine or amino in adenine), enabling similar hydrogen-bonding patterns with biological targets. This purine mimetic property underpins the scaffold's prevalence in kinase inhibition, as evidenced by derivatives targeting TBK1 (IC₅₀ = 0.2 nM) and TRKA (IC₅₀ = 56 nM) [6] [9]. Specifically, the carboxylic acid can act as a hydrogen bond acceptor/donor pair analogous to the C6=O/NH₂ in purines, while the N1-methyl and C3-methyl groups occupy hydrophobic regions analogous to the purine ribose pocket.
Table 2: Hydrogen-Bonding Capacity Comparison with Purine Bases
Structural Element | Purine Equivalent | H-Bond Donor | H-Bond Acceptor | Target Interaction Example |
---|---|---|---|---|
Pyridine N (Position not specified) | Pyrimidine N1 | No | Yes | Backbone amide in kinases |
Carboxylic acid (C4) | Guanine C6=O/Adenine C6-NH₂ | Yes (OH) | Yes (C=O, ring N) | Catalytic lysine or hinge region |
Pyrazole N2 (if unsubstituted) | Imidazole N7 | No | Yes | Hydrophobic pocket residues |
4-Methoxyphenyl (C6) | Purine C8 substituents | No | Yes (methoxy O) | Specificity pocket access |
Examples from TBK1 and TRK inhibitor complexes [6] [9]
The 6-(4-methoxyphenyl) substituent extends into hydrophobic regions typically occupied by protein side chains, with the methoxy oxygen providing a weak hydrogen-bond acceptor site. This strategic positioning explains the compound's utility as a synthetic intermediate for kinase inhibitors targeting neuroinflammatory and oncological pathways [6] [9]. Recent studies confirm that 1H-pyrazolo[3,4-b]pyridine derivatives maintain binding affinity comparable to purine-based drugs while offering improved metabolic stability due to decreased oxidation potential at the C3-methyl position versus purine C8-H [3] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1